![molecular formula C21H27N B1625375 (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine CAS No. 553638-66-7](/img/structure/B1625375.png)
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Overview
Description
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine , also known as Schreiner’s thiourea , is a privileged motif in the field of catalyst development. It falls within the class of (thio)urea derivatives, which have gained prominence as organocatalysts in organic chemistry over the last decade. One of the key features of (thio)urea-based catalysts is their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) during transition states, primarily through explicit double hydrogen bonding .
Scientific Research Applications
Asymmetric Epoxidation of α,β-Enones
A study by Lattanzi (2006) discusses the use of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine in the asymmetric epoxidation of α,β-enones. This compound was found to be an efficient organocatalyst, offering improved reactivity and enantioselectivity in the epoxidation process compared to similar catalysts. The research highlights the compound's ability to facilitate asymmetric induction in challenging aliphatic or enolizable enones with up to 87% enantiomeric excess (ee) (Lattanzi, 2006).
Enantioselective Michael Addition
In another study by Lattanzi (2006), (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine was identified as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This research further demonstrated the compound's utility in organic synthesis, particularly in reactions requiring precise control over stereochemistry (Lattanzi, 2006).
Catalytic Formation of Optically Active Substances
P. Melchiorre and K. A. Jørgensen (2003) explored the use of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine as a chiral amine catalyst in the enantioselective Michael addition of aldehydes to vinyl ketones. Their work provided insights into the mechanisms of organocatalytic reactions and the formation of optically active 5-keto aldehydes. The study underscores the role of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine in facilitating complex chemical transformations (Melchiorre & Jørgensen, 2003).
Applications in Asymmetric Hydrogenation
Takahashi and Achiwa (1989) investigated the application of a related compound, (2S,4S)-MOD-BPPM, which includes the (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine moiety, in asymmetric hydrogenation reactions. The study demonstrated the efficiency of this compound in hydrogenating (Z)-2-acetamidoacrylic acid derivatives, illustrating its potential in producing chiral compounds (Takahashi & Achiwa, 1989).
Structural and Hydrogen-Bonding Analysis
Research by Tamuly et al. (2005) focused on the structural aspects of 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium salts, which are structurally related to (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine. They examined hydrogen-bonded ribbons in the solid state of these compounds, providing valuable information on the structural properties and interactions of similar compounds (Tamuly et al., 2005).
properties
IUPAC Name |
(2S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHWUVAUXBNPC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@@H]2CCCN2)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463136 | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
CAS RN |
553638-66-7 | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



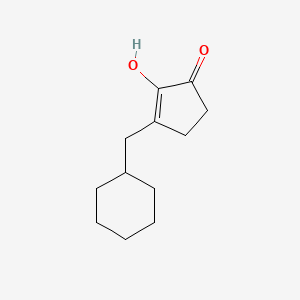
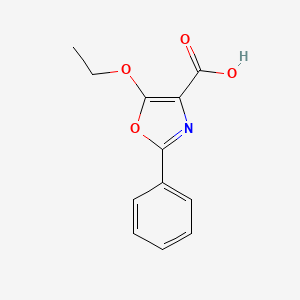
![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate](/img/structure/B1625297.png)
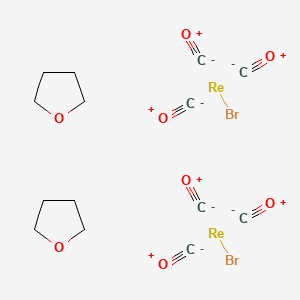
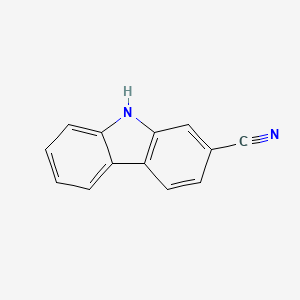
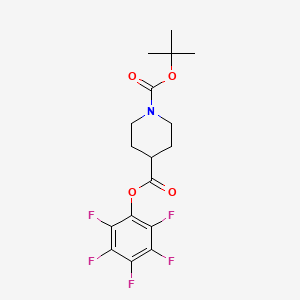
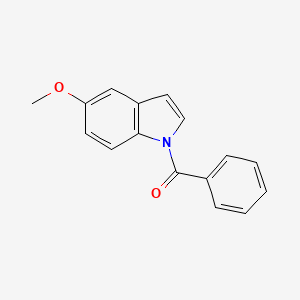
![N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid](/img/structure/B1625306.png)
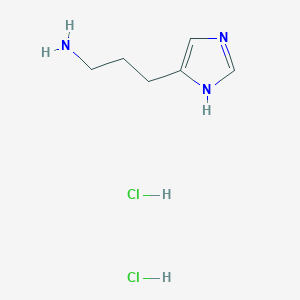
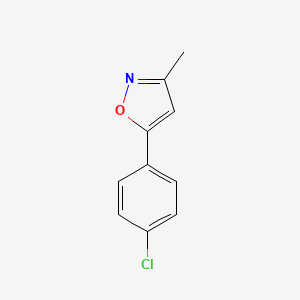
![6-Oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1625310.png)
![[5,5']BI[Benzo[1,3]dioxolyl]](/img/structure/B1625312.png)
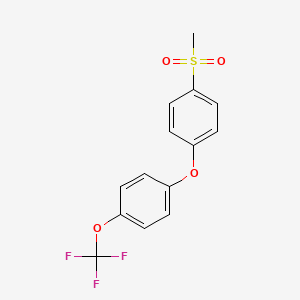
![(R)-1-(1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625315.png)